1-Naphthylmethyltriphenylphosphonium chloride

Description

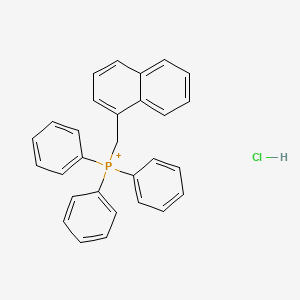

1-Naphthylmethyltriphenylphosphonium chloride (CAS 23277-00-1) is a quaternary phosphonium salt with the molecular formula C₂₉H₂₄ClP and a molecular weight of 438.93 g/mol . Structurally, it consists of a naphthylmethyl group attached to a triphenylphosphonium core, with a chloride counterion. This compound is a crystalline powder with ≥98.0% purity and is widely utilized in organic synthesis, particularly in Wittig reactions to generate alkenes via ylide intermediates . Its bulky aromatic substituent influences reactivity, solubility, and stability, making it distinct from other phosphonium salts.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C29H25ClP+ |

|---|---|

Molecular Weight |

439.9 g/mol |

IUPAC Name |

naphthalen-1-ylmethyl(triphenyl)phosphanium;hydrochloride |

InChI |

InChI=1S/C29H24P.ClH/c1-4-16-26(17-5-1)30(27-18-6-2-7-19-27,28-20-8-3-9-21-28)23-25-15-12-14-24-13-10-11-22-29(24)25;/h1-22H,23H2;1H/q+1; |

InChI Key |

MOYSMPXSEXYEJV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CC2=CC=CC3=CC=CC=C32)(C4=CC=CC=C4)C5=CC=CC=C5.Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism:

Key Parameters:

-

Solvent: Polar aprotic solvents like acetonitrile or acetone enhance reaction rates by stabilizing ionic intermediates.

-

Temperature: Reactions typically proceed at 80–120°C under reflux to overcome kinetic barriers.

-

Molar Ratio: A 1:1 molar ratio of PPh₃ to 1-(chloromethyl)naphthalene is optimal, though excess PPh₃ (1.2:1) may improve yields by driving the reaction to completion.

Example Protocol (Adapted from Patent CN103275123A):

-

Combine PPh₃ (1 mol) and 1-(chloromethyl)naphthalene (1 mol) in anhydrous acetone (10 mol equivalents).

-

Heat the mixture to 100°C in a pressurized reactor (9–10 kg/cm²) for 40 hours.

-

Cool to 60°C, vent unreacted gases, and isolate the product via centrifugation.

-

Recrystallize the crude product from acetonitrile to achieve >99% purity.

Three-Component Coupling with Aldehydes

A versatile one-pot synthesis method involves the condensation of 1-naphthaldehyde, triphenylphosphine, and hydrochloric acid (HCl). This approach, adapted from PMC studies on aminoalkylphosphonium salts, exploits the in situ generation of a reactive iminium intermediate.

Reaction Pathway:

-

Formation of Iminium Intermediate:

-

Phosphonium Salt Formation:

Optimized Conditions:

-

Catalyst: None required, though Brønsted acids (e.g., HBF₄) accelerate the reaction.

-

Solvent: Acetonitrile or solvent-free conditions at 50–100°C.

-

Reaction Time: 1–2 hours for >90% conversion.

Scale-Up Example:

-

A 20 g scale reaction in acetonitrile at 100°C for 1 hour yielded 82% pure product after recrystallization.

Methanol-Mediated Alkylation

A patent-pending method utilizes methanol as both solvent and proton donor, enabling milder reaction conditions. While originally developed for methyltriphenylphosphonium chloride, this method is adaptable to 1-naphthylmethyl derivatives by substituting methyl chloride with 1-(chloromethyl)naphthalene.

Modified Protocol:

-

Dissolve PPh₃ (1 mol) in methanol (5–10 mol equivalents).

-

Introduce 1-(chloromethyl)naphthalene (1.5 mol) under 12 kg/cm² pressure at 150°C for 40 hours.

-

Recover unreacted methanol via distillation and isolate the product via centrifugation.

Advantages:

Comparative Analysis of Synthesis Methods

Critical Considerations for Optimization

Solvent Selection

Impurity Control

Chemical Reactions Analysis

1-Naphthylmethyltriphenylphosphonium chloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphines.

Substitution: It participates in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.

Wittig Reaction: It is commonly used in the Wittig reaction to form alkenes from aldehydes and ketones.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in the Wittig reaction, the major product is an alkene.

Scientific Research Applications

Organic Synthesis

Role as a Reagent

1-Naphthylmethyltriphenylphosphonium chloride is widely used as a reagent in organic chemistry for synthesizing complex organic molecules. Its ability to facilitate various chemical reactions makes it an essential tool for chemists developing new compounds.

Case Study: Synthesis of Phosphonium Salts

A study detailed the synthesis of N-protected 1-aminoalkylphosphonium salts from amides and aldehydes using triphenylphosphonium salts, demonstrating high yields and efficiency in producing structurally diverse compounds through one-pot reactions .

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| N-Protected 1-Aminoalkyl Salts | 82 | One-pot reaction at elevated temp |

| Triphenylphosphonium Salt Synthesis | 88 | Reflux in tetrahydrofuran |

Biochemical Studies

Cell Membrane Interaction

This compound is utilized in biochemical research to study cellular processes due to its ability to penetrate cell membranes. This characteristic is crucial for understanding drug delivery mechanisms and cellular interactions.

Application in Drug Delivery Systems

Research has shown that phosphonium salts can enhance the delivery of therapeutic agents by improving their cellular uptake, particularly in cancer treatment strategies .

Photochemistry

Photosensitizer Role

In photochemistry, this compound acts as a photosensitizer. It is employed in developing light-activated therapies and materials.

Case Study: Light-Activated Therapies

Studies have explored its potential in photodynamic therapy, where the compound facilitates reactions that generate reactive oxygen species upon light activation, effectively targeting cancer cells .

Material Science

Development of Advanced Materials

This compound is instrumental in creating phosphonium-based polymers, which are used to enhance the properties of materials for electronics and coatings.

Properties Enhancement

The incorporation of this compound into polymer matrices has been shown to improve thermal stability and electrical conductivity, making it suitable for applications in electronic devices .

Medicinal Chemistry

Therapeutic Potential

Research is ongoing into the potential therapeutic applications of this compound, particularly its efficacy in targeting specific biological pathways.

Case Study: Targeting Biological Pathways

Investigations are being conducted on how this compound can be modified to improve its selectivity and effectiveness against specific diseases, potentially leading to new treatment options for various conditions .

Mechanism of Action

The mechanism of action of 1-naphthylmethyltriphenylphosphonium chloride in the Wittig reaction involves the formation of a phosphonium ylide intermediate. This ylide then reacts with an aldehyde or ketone to form a betaine intermediate, which subsequently undergoes a [2+2] cycloaddition to form an oxaphosphetane intermediate. The oxaphosphetane then decomposes to yield the desired alkene and a phosphine oxide byproduct .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below summarizes key structural and molecular differences between 1-naphthylmethyltriphenylphosphonium chloride and analogous compounds:

Research Findings and Case Studies

- Case Study 1: In a 2012 study, this compound was reacted with 4-hydroxybenzaldehyde under basic conditions to yield a vinylphenol derivative, achieving high regioselectivity due to steric effects from the naphthyl group .

- Case Study 2 : Methyltriphenylphosphonium chloride facilitated the deoxygenation of epoxides to alkenes at room temperature, outperforming bulkier analogs in reaction rate .

Biological Activity

1-Naphthylmethyltriphenylphosphonium chloride (NMTPC) is a phosphonium salt that has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

NMTPC is characterized by its triphenylphosphonium moiety, which is known for its ability to cross biological membranes due to its lipophilic nature. The structure of NMTPC can be represented as follows:

NMTPC primarily acts as an antagonist at nicotinic acetylcholine receptors (nAChRs), particularly the α7 and α9α10 subtypes. Research indicates that NMTPC exhibits subnanomolar affinity for these receptors, which are implicated in various neurological processes and diseases.

- α7 nAChR Antagonism : NMTPC has been shown to inhibit the proliferation of cancer cells expressing α7 nAChRs, suggesting its potential role in cancer therapy. In vitro studies demonstrated an IC50 value of approximately 41 nM for human α7 nAChR .

- Non-nicotinic Mechanisms : Beyond its action on nAChRs, NMTPC also influences intracellular pathways, potentially reducing ATP production through mitochondrial inhibition. This dual mechanism may enhance its therapeutic efficacy against tumors .

Antitumor Effects

NMTPC has been investigated for its antitumor properties, particularly in lung adenocarcinoma and glioblastoma models. The compound's ability to inhibit tumor growth has been attributed to:

- Inhibition of Proliferative Signals : By blocking nAChR-mediated signaling pathways, NMTPC reduces tumor cell proliferation.

- Induction of Apoptosis : Studies indicate that NMTPC can induce apoptosis in cancer cells through both receptor-mediated and non-receptor-mediated pathways .

Neuroprotective Effects

Research has also highlighted the neuroprotective potential of NMTPC. Its antagonistic effects on α7 nAChRs may mitigate neuroinflammation and oxidative stress, contributing to improved outcomes in neurodegenerative disease models .

Case Studies

Several case studies have documented the effects of NMTPC in various experimental settings:

- Lung Cancer Model : In a study using adenocarcinoma cell lines, treatment with NMTPC resulted in a significant reduction in cell viability and proliferation compared to controls. The study reported a 60% decrease in viable cells at a concentration of 100 nM after 48 hours of exposure.

- Neurodegenerative Disorders : A preclinical model of Alzheimer's disease demonstrated that NMTPC administration reduced markers of neuroinflammation and improved cognitive function as assessed by behavioral tests.

Table 1: Biological Activity Summary of NMTPC

Q & A

Q. What are the optimal synthetic routes for preparing 1-naphthylmethyltriphenylphosphonium chloride, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves reacting 1-naphthylmethyl chloride with triphenylphosphine in a polar aprotic solvent (e.g., dichloromethane or acetonitrile) under inert conditions. Optimization parameters include:

- Molar ratios : A 1:1.2 molar ratio of 1-naphthylmethyl chloride to triphenylphosphine ensures excess phosphine for complete quaternization .

- Temperature : Reactions are conducted at 60–80°C for 6–12 hours, monitored via TLC or NMR for phosphine oxide byproduct detection .

- Workup : Precipitation in cold diethyl ether or hexane yields the product. Purity is enhanced via recrystallization from ethanol/water mixtures (1:3 v/v) .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

Methodological Answer: A multi-technique approach is recommended:

- NMR : P NMR spectra should show a sharp singlet near δ +20 ppm (characteristic of phosphonium salts). H NMR should confirm the naphthylmethyl group (δ 4.5–5.5 ppm for CHP) .

- Elemental Analysis : Carbon, hydrogen, and phosphorus percentages must align with theoretical values (±0.3% tolerance) .

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water (70:30) mobile phase to detect impurities (e.g., unreacted triphenylphosphine) .

Q. What are the critical storage conditions to ensure long-term stability of this phosphonium salt?

Methodological Answer:

- Temperature : Store at –20°C in airtight, amber vials to prevent hydrolysis. Room-temperature storage leads to gradual decomposition (>5% in 30 days) .

- Desiccants : Use silica gel or molecular sieves in storage containers to mitigate moisture absorption .

- Solvent Compatibility : Avoid protic solvents (e.g., methanol); anhydrous DMF or DMSO is preferred for stock solutions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound in Wittig reactions?

Methodological Answer: Discrepancies often arise from:

- Counterion Effects : Chloride vs. bromide counterions alter solubility and reaction rates. Compare kinetics in THF/DMF systems using conductivity measurements .

- Base Selection : Strong bases (e.g., NaHMDS) may deprotonate unintended sites. Perform control experiments with deuterated substrates to track proton transfer pathways .

- Byproduct Analysis : Use GC-MS to identify side products (e.g., triphenylphosphine oxide) and adjust stoichiometry or reaction time accordingly .

Q. What advanced analytical methods validate the compound’s role in asymmetric catalysis?

Methodological Answer:

- X-ray Crystallography : Resolve crystal structures to confirm stereoelectronic effects at the phosphorus center .

- Kinetic Isotope Effects (KIE) : Compare values in deuterated vs. non-deuterated substrates to probe rate-determining steps .

- DFT Calculations : Model transition states (e.g., Gaussian 16) to predict regioselectivity in alkene-forming reactions .

Q. How should researchers design experiments to assess the compound’s hydrolytic stability under varying pH conditions?

Methodological Answer:

- pH-Rate Profile : Conduct stability studies in buffered solutions (pH 1–13) at 25°C. Monitor degradation via UV-Vis (λ = 270 nm for naphthyl group) .

- Activation Energy : Use Arrhenius plots (data at 25°C, 40°C, 60°C) to calculate and predict shelf life .

- Ionic Strength Effects : Add NaCl (0.1–1.0 M) to evaluate salt-induced stabilization or destabilization .

Q. What protocols ensure safe handling of this compound in air-sensitive reactions?

Methodological Answer:

- Glovebox Use : Prepare and weigh the compound under N or Ar to prevent oxidation .

- Quench Solutions : Neutralize waste with 10% aqueous NaHCO before disposal to hydrolyze residual phosphonium salts .

- PPE : Wear nitrile gloves and safety goggles; avoid skin contact due to potential irritancy (LD data pending, treat as hazardous) .

Data Contradiction Analysis

Q. How to address inconsistencies in reported yields for Wittig reactions using this reagent?

Methodological Answer:

- Reproducibility Trials : Replicate literature procedures with strict control of solvent dryness (Karl Fischer titration <50 ppm HO) .

- Byproduct Quantification : Use P NMR to quantify triphenylphosphine oxide (common side product) and correlate with yield reductions .

- Substrate Purity : Verify alkoxide base purity (e.g., NaOtBu) via titration, as impurities (e.g., NaOH) can deactivate the reagent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.